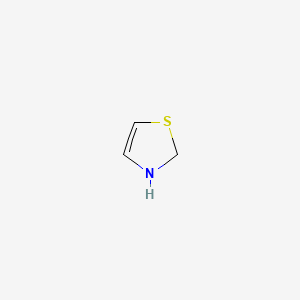
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate typically involves the following steps:
Esterification: Palmitoyl chloride reacts with 2,3-propanediol to form 2,3-bis-(palmitoyloxy)propane.
Phosphorylation: The resulting compound is then phosphorylated using phosphoric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol, palmitic acid, and phosphoric acid.
Oxidation: Oxidative cleavage of the fatty acid chains.
Substitution: Replacement of the phosphate group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired substitution, such as alcohols or amines.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and phosphoric acid.
Oxidation: Shorter-chain fatty acids and other oxidized products.
Substitution: Various substituted phospholipids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in membrane biology and is used in studies of cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and other nanocarriers.
Industry: Utilized as a surfactant, emulsifier, and lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate involves its integration into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular processes such as signal transduction and membrane fusion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A similar phospholipid with a choline head group instead of a phosphate group.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Similar structure but with an ethanolamine head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphoserine (DPPS): Contains a serine head group instead of a phosphate group.
Uniqueness
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate is unique due to its specific phosphate head group, which imparts distinct chemical properties and biological activities compared to other similar phospholipids. Its ability to form stable bilayers and interact with a wide range of molecules makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
5129-68-0 |
|---|---|
Molekularformel |
C35H69O8P |
Molekulargewicht |
648.9 g/mol |
IUPAC-Name |
(2-hexadecanoyloxy-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40) |
InChI-Schlüssel |
PORPENFLTBBHSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
19698-29-4 |
Synonyme |
1,2-dipalmitoyl-sn-glycero-3-phosphate dipalmitoyl phosphatidic acid dipalmitoylphosphatidic acid dipalmitoylphosphatidic acid, (+-)-isomer dipalmitoylphosphatidic acid, (R)-isomer dipalmitoylphosphatidic acid, ammonium salt dipalmitoylphosphatidic acid, calcium salt dipalmitoylphosphatidic acid, sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)



![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
